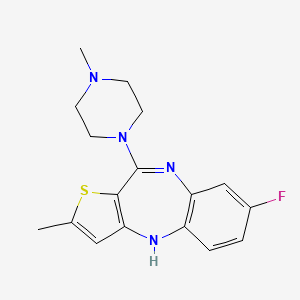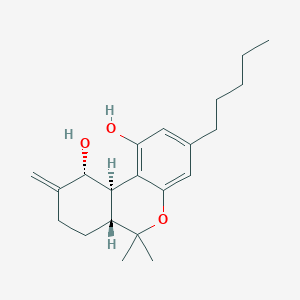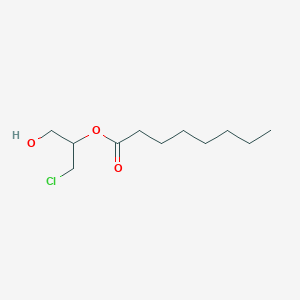
rac-2-Octanoyl-3-Chloropropanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-2-Octanoyl-3-Chloropropanediol is a chemical compound belonging to the group of 3-chloropropanediol fatty acid esters. These compounds are often found as contaminants in edible oils and other food sources. The compound is characterized by its octanoyl group attached to the second carbon and a chlorine atom attached to the third carbon of the propanediol backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-Octanoyl-3-Chloropropanediol typically involves the esterification of 3-chloropropane-1,2-diol with octanoic acid. This reaction is usually catalyzed by an acid or base, and the reaction conditions may include elevated temperatures to drive the esterification process to completion.
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
rac-2-Octanoyl-3-Chloropropanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a diol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Octanoic acid derivatives or ketones.
Reduction: 2-Octanoyl-1,3-propanediol.
Substitution: Various substituted propanediol derivatives depending on the nucleophile used.
科学研究应用
rac-2-Octanoyl-3-Chloropropanediol has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and substitution reactions.
Biology: Investigated for its potential effects on biological systems, particularly in the context of food safety and contaminants.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of rac-2-Octanoyl-3-Chloropropanediol involves its interaction with biological molecules. The compound can be metabolized to release 3-chloropropane-1,2-diol, which may exert toxic effects by interfering with cellular processes. The molecular targets and pathways involved include enzyme inhibition and disruption of lipid metabolism.
相似化合物的比较
Similar Compounds
3-Chloropropane-1,2-diol (3-MCPD): A related compound often found as a contaminant in food products.
2-Chloropropane-1,3-diol (2-MCPD): Another isomer with similar properties and applications.
Fatty Acid Esters of 3-MCPD: A broader group of compounds that includes rac-2-Octanoyl-3-Chloropropanediol.
Uniqueness
This compound is unique due to its specific esterification with octanoic acid, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, particularly in the study of food contaminants and their effects.
属性
分子式 |
C11H21ClO3 |
|---|---|
分子量 |
236.73 g/mol |
IUPAC 名称 |
(1-chloro-3-hydroxypropan-2-yl) octanoate |
InChI |
InChI=1S/C11H21ClO3/c1-2-3-4-5-6-7-11(14)15-10(8-12)9-13/h10,13H,2-9H2,1H3 |
InChI 键 |
MREZKSOMKNPZTK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)OC(CO)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


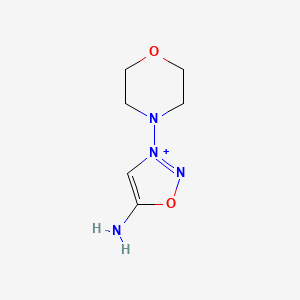
![2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetyl chloride](/img/structure/B13413660.png)

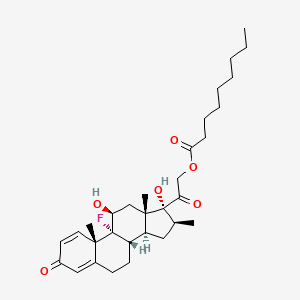

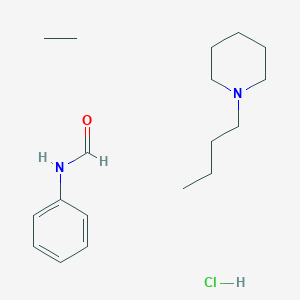
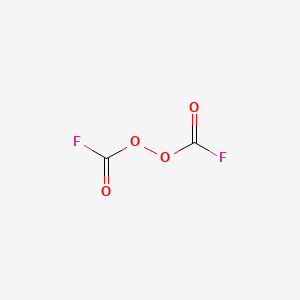
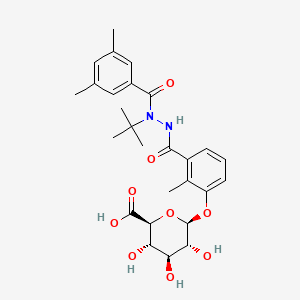
![(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-16-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]hexadeca-1,3,5,7,9,11,13,15-octaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13413703.png)
![(2-Carboxyethyl)dimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B13413705.png)
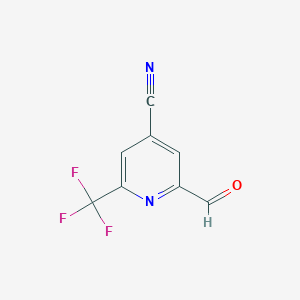
![2-[2-(Phenoxymethyl)phenyl]acetic acid](/img/structure/B13413720.png)
